1-Fluoro-2-isocyano-4-methylbenzene
Description
1-Fluoro-2-isocyano-4-methylbenzene is a substituted aromatic compound featuring a fluorine atom at position 1, an isocyano group (-NC) at position 2, and a methyl group at position 4. The isocyano functional group distinguishes it from the more common isocyanates (-NCO), as the former exhibits distinct reactivity, particularly in metal-catalyzed coupling reactions and as ligands in organometallic chemistry.
Properties
IUPAC Name |
1-fluoro-2-isocyano-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVNENQZSFGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-2-isocyano-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2-isocyano-4-methylbenzene using a fluorinating agent such as Selectfluor. The reaction conditions often include a solvent like acetonitrile and a catalyst to facilitate the substitution reaction .
Chemical Reactions Analysis
1-Fluoro-2-isocyano-4-methylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the fluorine or isocyano groups can be replaced by other electrophiles.
Oxidation and Reduction: The isocyano group can be oxidized to form isocyanates or reduced to form amines.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial , anticancer , and neuroprotective properties:
- Antimicrobial Activity : Research indicates that isocyanide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-fluoro-2-isocyano-4-methylbenzene can inhibit the growth of various bacterial strains, with IC50 values ranging from 10 to 50 µM against Gram-positive bacteria .
- Anticancer Properties : Preliminary studies suggest that this compound could have cytotoxic effects on cancer cell lines. In one study, isocyano derivatives displayed significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values between 5 and 20 µM .
- Neuroprotective Effects : Related compounds have demonstrated the ability to reduce nitric oxide production in activated microglial cells, indicating potential applications in treating neurodegenerative diseases. One study reported an IC50 of 25 µM for the reduction of nitric oxide levels .
Materials Science
1-Fluoro-2-isocyano-4-methylbenzene serves as a precursor for synthesizing functionalized polymers and materials. Its unique isocyano group allows for the formation of polyisocyanides, which have applications in creating advanced materials with tailored properties.
Case Studies
Several studies highlight the biological activity and synthetic utility of this compound:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy of isocyano derivatives.
- Findings : Compounds exhibited IC50 values ranging from 10 to 50 µM against various bacterial strains, indicating promising antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Results : Significant inhibition of cell proliferation was observed with IC50 values between 5 and 20 µM in MCF-7 breast cancer cells.
-
Neuroprotective Study :
- Objective : Investigate effects on LPS-stimulated BV-2 microglial cells.
- Results : The compound reduced nitric oxide levels significantly (IC50 = 25 µM), suggesting potential anti-inflammatory properties.
Synthesis Strategies
The synthesis of 1-fluoro-2-isocyano-4-methylbenzene typically involves:
- Preparation of Isocyanide : The synthesis begins with the reaction of fluorinated benzene derivatives with isocyanides.
- Fluorination : Electrophilic fluorination methods are employed to introduce the fluorine atom into the benzene ring.
- Final Coupling : The tosylmethyl isocyanide is coupled with the fluorinated benzene to yield the final product.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isocyano-4-methylbenzene involves its interaction with various molecular targets. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes benzene derivatives with isocyanato (-NCO) groups and halogen/methyl substituents. While these differ in functional group (isocyanato vs. isocyano), their structural similarities allow for inferences about electronic and steric effects. Below is a detailed comparison:
Key Structural Analogs from :
1-Fluoro-4-isocyanato-benzene ([1195-45-5]): Substituents: Fluorine (position 1), isocyanato (position 4). Comparison: The para-substituted isocyanato group contrasts with the ortho-substituted isocyano group in the target compound. Para-substitution typically reduces steric hindrance but may enhance electronic effects (e.g., resonance stabilization). Fluorine’s electron-withdrawing nature could polarize the aromatic ring similarly in both compounds .
1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene ([51903-64-1]): Substituents: Fluorine (position 1), isocyanato (position 4), trifluoromethyl (position 2). Comparison: The trifluoromethyl group introduces strong electron-withdrawing and steric effects. In the target compound, the methyl group (position 4) is electron-donating, which may increase electron density at the isocyano site, altering reactivity .
1-Fluoro-3-(2-isocyanatoethyl)benzene ([102422-57-1]): Substituents: Fluorine (position 1), ethyl-linked isocyanato (position 3). Comparison: The ethyl spacer reduces steric strain compared to direct substitution. The target compound’s ortho-substituted isocyano group may experience greater steric hindrance, impacting ligand coordination or reaction pathways .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Functional Group | Substituents | Positions | Key Properties Inferred |
|---|---|---|---|---|---|
| 1-Fluoro-2-isocyano-4-methylbenzene | N/A | Isocyano (-NC) | F, -NC, CH₃ | 1, 2, 4 | High steric hindrance at ortho; moderate electron withdrawal |
| 1-Fluoro-4-isocyanato-benzene | 1195-45-5 | Isocyanato (-NCO) | F, -NCO | 1, 4 | Para-substitution minimizes steric effects |
| 1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene | 51903-64-1 | Isocyanato (-NCO) | F, -NCO, CF₃ | 1, 4, 2 | Strong electron withdrawal from CF₃ |
| 1-Fluoro-3-(2-isocyanatoethyl)benzene | 102422-57-1 | Isocyanato (-NCO) | F, -(CH₂)₂NCO | 1, 3 | Reduced steric strain due to ethyl spacer |
Research Findings and Implications
This effect is amplified in trifluoromethyl-substituted analogs . Methyl groups (electron-donating) may counteract fluorine’s withdrawal, increasing reactivity at the isocyano site compared to isocyanato derivatives.
Functional Group Reactivity: Isocyanates () are widely used in polymer synthesis (e.g., polyurethanes), whereas isocyanides are employed in multicomponent reactions (e.g., Ugi reaction) and as ligands. The target compound’s isocyano group may offer unique coordination modes in catalysis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-fluoro-2-isocyano-4-methylbenzene, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves introducing the isocyano group (-NC) into a fluorinated aromatic precursor. A common approach is the dehydration of formamide derivatives using reagents like POCl₃ or phosgene under anhydrous conditions. For example, starting from 2-amino-4-methyl-1-fluorobenzene, formylation followed by dehydration yields the isocyanide. Optimization requires strict temperature control (0–5°C during formylation) and inert atmospheres to prevent oxidation . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
Q. Which spectroscopic techniques are most effective for characterizing 1-fluoro-2-isocyano-4-methylbenzene, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : The fluorine substituent produces a distinct downfield shift (δ ~ -110 to -120 ppm), sensitive to electronic effects from the isocyano group.
- IR Spectroscopy : The isocyano group exhibits a sharp absorption band near 2150–2200 cm⁻¹, distinguishable from nitriles (~2250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 151 (M⁺) and fragments at m/z 122 (loss of -NC).
Cross-validate with elemental analysis (C: ~63%, N: ~9.3%) and compare against isotopic analogs (e.g., Fluorobenzene-d₅ for deuterated studies) .
Q. What safety protocols are critical when handling 1-fluoro-2-isocyano-4-methylbenzene in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanides, which are toxic and irritant.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential sensitization.
- Storage : Keep in amber vials under nitrogen at -20°C to prevent degradation. Monitor for discoloration or gas evolution, indicating decomposition .
Advanced Research Questions
Q. How does the electronic nature of the isocyano group influence the reactivity of 1-fluoro-2-isocyano-4-methylbenzene in transition-metal-catalyzed coupling reactions?
- Methodological Answer : The isocyano group acts as a strong σ-donor and weak π-acceptor, facilitating oxidative addition with Pd(0) or Ni(0) catalysts. However, steric hindrance from the methyl group at the 4-position may slow transmetalation steps. To assess electronic effects, compare reaction rates with analogs (e.g., 1-fluoro-2-cyano-4-methylbenzene) using kinetic studies (e.g., in situ FTIR or NMR monitoring). Density Functional Theory (DFT) calculations can model charge distribution and predict regioselectivity in cross-coupling reactions .
Q. What experimental strategies can resolve contradictions in reported stability data for 1-fluoro-2-isocyano-4-methylbenzene under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C, 75% RH) and monitor degradation via HPLC-MS. Identify degradation products (e.g., hydrolysis to formamide derivatives).
- pH-Dependent Studies : Use buffered solutions (pH 2–12) to assess hydrolysis kinetics. Quench reactions at intervals and analyze by ¹⁹F NMR to track fluorine retention.
- Statistical Analysis : Apply multivariate regression to isolate factors (temperature, pH, light) contributing to instability. Cross-reference with studies on structurally similar isocyanides .
Q. How can researchers leverage 1-fluoro-2-isocyano-4-methylbenzene in designing bioactive probes for studying enzyme active sites?
- Methodological Answer : The isocyano group’s nucleophilicity enables covalent modification of cysteine residues in enzymes. To design probes:
Functionalization : Attach fluorophores (e.g., BODIPY) via Sonogashira coupling to the benzene ring.
Activity-Based Protein Profiling (ABPP) : Incubate probes with enzyme lysates, followed by SDS-PAGE and fluorescence imaging to label active sites.
Competitive Assays : Use fluorogenic substrates to quantify inhibition constants (Kᵢ). Validate specificity via CRISPR knockouts or siRNA silencing .
Q. What methodologies are recommended for analyzing conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Phase Solubility Studies : Measure solubility in solvent series (e.g., hexane → DMSO) using gravimetric or UV-Vis methods.
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to correlate solubility with solvent polarity.
- Molecular Dynamics Simulations : Model solvation shells to explain anomalies (e.g., poor solubility in chloroform despite low polarity). Reconcile discrepancies by standardizing solvent purity (e.g., anhydrous vs. HPLC-grade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
